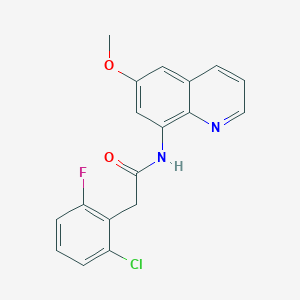

2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-24-12-8-11-4-3-7-21-18(11)16(9-12)22-17(23)10-13-14(19)5-2-6-15(13)20/h2-9H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNRROVAIGIZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction for Quinoline Core Formation

The Skraup reaction, employing 4-methoxy-2-nitroaniline and glycerol under acidic conditions, yields 6-methoxy-8-nitroquinoline (1 ) as the primary product. Critical parameters include:

- Temperature : Gradual heating from 100°C to 180°C to prevent runaway reactions.

- Catalyst : Concentrated sulfuric acid (18 M) in stoichiometric excess.

- Nitro Group Positioning : The meta-directing effect of the methoxy group ensures nitro substitution at the 8-position.

Reduction of 1 using tin(II) chloride in hydrochloric acid affords 6-methoxyquinolin-8-amine (2 ) in 85–90% yield. Spectroscopic data (¹H NMR, ¹³C NMR) corroborate structural fidelity, with characteristic signals at δ 3.72 ppm (OCH₃) and δ 6.58 ppm (5-H quinoline).

Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid

Friedel-Crafts Acylation and Halogenation

The synthesis begins with 2-chloro-6-fluorotoluene , which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2-(2-chloro-6-fluorophenyl)acetophenone. Subsequent oxidation using KMnO₄ in acidic medium generates the target acetic acid derivative.

Optimization Notes :

- Solvent Selection : Dichloromethane minimizes side reactions during acylation.

- Oxidation Control : Temperature maintained at 60°C to prevent decarboxylation.

- Yield : 72–78% after recrystallization from ethanol/water.

Amide Coupling Strategies

Schotten-Baumann Reaction

The classical approach involves converting 2-(2-chloro-6-fluorophenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2 in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as base.

Procedure :

- Acid Chloride Formation :

- 2-(2-Chloro-6-fluorophenyl)acetic acid (5.0 mmol) + SOCl₂ (10 mL) refluxed at 70°C for 2 h.

- Excess SOCl₂ removed under vacuum.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF:

Procedure :

- 2 (5.0 mmol), 2-(2-chloro-6-fluorophenyl)acetic acid (5.5 mmol), EDC (6.0 mmol), HOBt (6.0 mmol) in DMF (20 mL).

- Stirred at 25°C under N₂ for 24 h.

- Quenched with 0.1 M HCl, extracted with ethyl acetate.

- Yield: 82–86% after silica gel chromatography.

Comparative Analysis of Methodologies

| Parameter | Schotten-Baumann | EDC/HOBt |

|---|---|---|

| Yield (%) | 68–74 | 82–86 |

| Reaction Time (h) | 12–14 | 24 |

| Purification Difficulty | Moderate | Moderate |

| Side Products | Hydrolysis byproducts | Minimal |

| Scalability | >50 g feasible | <20 g optimal |

Key Observations :

- EDC/HOBt offers superior yields but requires stringent anhydrous conditions.

- Schotten-Baumann permits larger-scale synthesis despite lower efficiency.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

- δ 3.81 (s, 3H, OCH₃)

- δ 4.12 (s, 2H, CH₂CO)

- δ 6.61 (d, J = 2.6 Hz, 1H, 5-H quinoline)

- δ 7.25–7.42 (m, 3H, aryl-H)

- δ 8.28 (d, J = 8.2 Hz, 1H, 4-H quinoline)

IR (KBr, cm⁻¹)

- 3270 (N-H stretch)

- 1665 (C=O amide)

- 1590 (C-F stretch)

Challenges and Mitigation Strategies

- Amine Protection : The 8-amino group in 2 may undergo unintended acylation. Pre-protection with Boc-anhydride followed by deprotection post-coupling improves selectivity.

- Acid Chloride Stability : Rapid hydrolysis necessitates slow addition under ice-cooling during Schotten-Baumann reactions.

- Byproduct Formation : Column chromatography (ethyl acetate/hexane gradient) effectively removes unreacted starting materials and dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar quinoline derivative | 0.22 - 0.25 | Pseudomonas aeruginosa |

The minimum inhibitory concentrations (MICs) suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural features indicate potential antitumor activity. In vitro evaluations have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HT29 (Colon Cancer) |

| Related quinoline derivative | 15.72 | MCF7 (Breast Cancer) |

The average growth inhibition rates indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Antimicrobial Evaluation

A study exploring the antimicrobial properties of quinoline derivatives highlighted the effectiveness of compounds similar to this compound against Mycobacterium smegmatis. The derivatives were tested for their MIC values, revealing promising results that suggest their potential as future antituberculosis agents.

Case Study 2: Antitumor Screening

In another investigation, the National Cancer Institute (NCI) screened a library of synthesized quinoline derivatives, including those structurally similar to our compound. The results showed that modifications in the phenyl group significantly impacted cytotoxicity against various tumor cell lines.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide and related acetamide derivatives:

Structural and Functional Insights

Heterocyclic Core Influence: The quinoline moiety in the target compound distinguishes it from pyridazinone (e.g., FPR2 agonists in ) and benzothiazole derivatives (e.g., ). In contrast, alachlor and other pesticidal acetamides lack heterocyclic systems, instead relying on alkyl/aryl substituents for herbicidal activity .

Substituent Effects: The 2-chloro-6-fluorophenyl group introduces steric hindrance and electronic effects that may hinder rotation, favoring specific conformations for target engagement. This contrasts with the 4-chlorophenyl group in benzothiazole derivatives (e.g., ), which offers less steric bulk. The 6-methoxyquinolin-8-yl group provides both electron-donating (OCH₃) and hydrogen-bonding (NH acetamide) capabilities, which are absent in simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide .

Biological Activity: Pyridazinone derivatives (e.g., ) exhibit specificity for formyl peptide receptors (FPR1/FPR2), activating chemotaxis in neutrophils. The target compound’s quinoline core may redirect activity toward kinase targets or DNA-binding proteins, though this requires experimental validation. Pesticidal acetamides (e.g., alachlor) inhibit plant fatty acid elongation, a mechanism unlikely in the target compound due to its complex heterocyclic structure .

Synthetic Complexity: The synthesis of the target compound likely involves multi-step reactions, including Ullmann coupling or Buchwald-Hartwig amination to attach the quinoline group, contrasting with the straightforward alkylation used for pesticidal acetamides .

Research Findings and Data

Physicochemical Properties

- Solubility: The quinoline core and halogen substituents may reduce aqueous solubility compared to simpler acetamides (e.g., ), necessitating formulation optimization for in vivo studies.

- Hydrogen Bonding : Intramolecular C–H···O interactions (observed in ) and intermolecular N–H···O bonds likely stabilize the crystal lattice, impacting crystallinity and melting point.

Biological Activity

2-(2-Chloro-6-fluorophenyl)-N-(6-methoxyquinolin-8-yl)acetamide is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloro and Fluoro Substituents : These halogen groups enhance the compound's reactivity and biological activity.

- Methoxy Group : The presence of the methoxy group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells via mitochondrial pathways, which involves the activation of caspases, particularly caspase-3 .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 2-Chloro-6-fluorophenyl derivative | 3.14 ± 0.29 | A549 (lung cancer) | Apoptosis induction |

| 5-Fluorouracil (control) | 4.98 ± 0.41 | A549 | Chemotherapy agent |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. The activity against various bacterial strains was assessed, revealing promising results:

- Inhibition Studies : Compounds similar to the target compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Studies

- Antiplasmodial Activity : A study assessed the antiplasmodial activity of quinoline derivatives, finding that modifications in the side chains significantly impacted potency. The most active compounds demonstrated IC50 values as low as 0.324 µM against Plasmodium falciparum .

- Cytotoxicity Testing : Compounds were tested for cytotoxicity against L-6 cells, revealing low toxicity levels with selectivity indices indicating potential therapeutic windows for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.